4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
Description
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is a quinazoline derivative with the molecular formula C21H14BrN3O2 and a molecular weight of 420.27 g/mol . Its structure comprises a quinazoline core substituted with a bromine atom at position 6, a phenyl group at position 4, and a benzoic acid moiety linked via an amino group at position 2.
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)25-21(24-18)23-16-9-6-14(7-10-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUBTOQQOGRENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a catalyst such as acetic acid or sulfuric acid.
Phenyl Substitution: The brominated quinazoline is then reacted with a phenylboronic acid derivative in the presence of a palladium catalyst to introduce the phenyl group.
Amino Group Introduction: The resulting compound is then reacted with an amine to introduce the amino group.
Benzoic Acid Coupling: Finally, the amino-substituted quinazoline is coupled with benzoic acid or its derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Benzoic Acid Derivatives
The positional isomer 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS: 330850-57-2) shares the same quinazoline scaffold and bromophenyl substitution but differs in the attachment of the benzoic acid group at position 3 instead of 3. Key differences include:
- Solubility and Bioavailability : The 4-substituted isomer may exhibit enhanced aqueous solubility due to the para-position of the carboxylic acid group, which influences hydrogen bonding and ionization .
- The 4-substituted analog’s activity remains under investigation but is hypothesized to differ due to steric and electronic effects .
Table 1: Comparison of Positional Isomers
Quinazoline Derivatives with Varied Substituents
6-Bromo-2-Phenyl-3-Substituted Quinazolin-4(3H)-ones (BQ1-8)
These compounds () feature a quinazolinone core with a bromophenyl group at position 6 and diverse substituents at position 3 (e.g., metformin, pyrimidine). Key distinctions from the target compound include:
- Functional Groups : Lack of a benzoic acid moiety, replaced by carboximidamide or hydrazide groups.
- Biological Activity: BQ derivatives exhibit antimicrobial and anthelmintic activity, with BQ1 showing a 70% yield and notable FT-IR peaks at 1705 cm⁻¹ (C=O) and 528 cm⁻¹ (C-Br) .
Table 2: Comparison with Quinazolin-4(3H)-ones
Benzoic Acid Derivatives with Heterocyclic Modifications
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
This compound () replaces the quinazoline core with a benzimidazole ring. Key differences include:
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic Acid
This derivative () incorporates a naphthalene ring, leading to:
Biological Activity
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS No. 332102-08-6) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a quinazoline ring, which is known for its pharmacological properties.
- Molecular Formula : C21H14BrN3O2
- Molecular Weight : 420.26 g/mol
- Boiling Point : Approximately 630.6 °C (predicted)
- Density : 1.556 g/cm³ (predicted)
- pKa : 3.80 (predicted)
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The quinazoline moiety interacts with the ATP-binding site of these kinases, leading to the inhibition of downstream signaling processes that are crucial for cell proliferation and survival, particularly in cancer cells.
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to:
- Inhibit the proliferation of various cancer cell lines.
- Induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
For instance, in vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Cell Proliferation Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis. Western blot analyses indicated increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment .
- In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic index .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid?
The synthesis involves refluxing 6-bromo-2-phenylquinazolin-4(3H)-one with an appropriate amino reagent (e.g., 4-aminobenzoic acid) in glacial acetic acid for 3–4 hours. Post-reaction, the product is recrystallized from ethanol and confirmed for purity via TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . Key intermediates like 6-bromo-2-phenylquinazolinone are synthesized from benzoxazinone precursors under similar conditions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- FT-IR to identify functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
- 1H NMR in DMSO-d6 to resolve proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm) .
- UV-Vis spectroscopy to analyze electronic transitions in the quinazoline and benzoic acid moieties .
- Elemental analysis and melting point determination for purity validation .
Q. What are the primary biological or pharmacological applications of this compound?
The compound is studied for its potential as an enzyme inhibitor (e.g., targeting kinases or bacterial pathways) and anticancer agent due to its quinazoline core, which mimics purine bases. Analogous brominated quinazolines exhibit antibacterial and anthelmintic activities .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the coupling of quinazolinone intermediates with benzoic acid derivatives?
- Temperature control : Maintain reflux conditions (100–110°C) to ensure complete ring closure.
- Catalyst selection : Use glacial acetic acid to protonate the amino group, enhancing nucleophilicity .
- Molar ratios : A 1:1.2 molar ratio of quinazolinone to amino reagent minimizes side reactions .
- Purification : Recrystallization in ethanol improves yield and purity compared to column chromatography .
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Perform computational modeling (DFT) to predict chemical shifts and compare with experimental data .
- Check for solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric forms that may alter spectral profiles .
Q. What computational methods are effective for predicting binding affinity to biological targets?
- Molecular docking (AutoDock, Schrödinger) to assess interactions with active sites of enzymes like tyrosine kinases .
- Molecular dynamics simulations (GROMACS) to evaluate stability of ligand-protein complexes over time .
- QSAR models to correlate structural features (e.g., bromine electronegativity) with activity .
Q. How can regioselective functionalization of the quinazoline core be achieved?
- Directing groups : Use electron-withdrawing substituents (e.g., bromine at C6) to guide electrophilic substitution to the C2 or C4 positions .
- Microwave-assisted synthesis for controlled reaction kinetics, reducing byproducts .
- Protecting groups : Temporarily block the benzoic acid moiety during quinazoline modification .
Q. What strategies address low solubility in aqueous media for biological assays?
- Prodrug design : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity, then hydrolyze in vivo .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for enhanced delivery .
Q. How can the bromine substituent’s role in reactivity and bioactivity be systematically studied?
Q. What analytical methods resolve decomposition products under physiological conditions?
- HPLC-MS to identify degradation metabolites (e.g., hydrolyzed benzoic acid or debrominated quinazoline) .
- Stress testing : Expose the compound to pH extremes (1–13) and elevated temperatures (40–80°C) to simulate in vivo conditions .
- Stability-indicating assays : Use TLC or UPLC with photodiode array detection to monitor purity over time .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 110°C (reflux) | |
| Solvent | Glacial acetic acid | |
| Molar Ratio | 1:1.2 (quinazolinone:amine) | |
| Purification Method | Ethanol recrystallization |
Q. Table 2: Spectroscopic Signatures for Structural Confirmation
| Technique | Key Signal | Functional Group/Assignment | Reference |
|---|---|---|---|
| FT-IR | 1705 cm⁻¹ | C=O (quinazolinone) | |
| 1H NMR | δ 8.11 (d, J=8 Hz) | C6-H (quinazoline) | |
| UV-Vis | λmax 290 nm | π→π* transition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
